thermodynamic stability data for 2,2,6-trimethylheptan-3-one
thermodynamic stability data for 2,2,6-trimethylheptan-3-one
An In-depth Technical Guide to the Thermodynamic Stability of 2,2,6-trimethylheptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermodynamic Stability
2,2,6-trimethylheptan-3-one is a C10 aliphatic ketone characterized by significant steric hindrance around the carbonyl group due to the presence of a tert-butyl group on one side and an isohexyl group on the other. In fields such as drug development, materials science, and process chemistry, understanding the thermodynamic stability of a molecule is paramount. It dictates the energy landscape of chemical reactions, influences equilibrium positions, and ultimately governs the feasibility and efficiency of synthetic routes and the long-term stability of the final product.
The stability of a compound is quantitatively expressed by key thermodynamic functions:
-
Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1][2] A more negative value indicates greater energetic stability relative to its elements.
-
Standard Gibbs Free Energy of Formation (ΔG°f): The change in Gibbs free energy under the same conditions.[3] This is the most definitive measure of molecular stability and spontaneity of formation, as it incorporates both enthalpy and entropy.[4][5]
-
Standard Molar Entropy (S°): A measure of the randomness or disorder of a molecule.
This guide provides the robust frameworks necessary to determine these values for 2,2,6-trimethylheptan-3-one, enabling its precise characterization.
Quantitative Thermodynamic Data
As previously noted, specific, experimentally verified thermodynamic data for 2,2,6-trimethylheptan-3-one is sparse in the literature. However, based on established principles and data for analogous structures, we can predict and ultimately determine the relevant values. The following table presents the key parameters this guide will equip you to determine.
| Thermodynamic Parameter | Symbol | Typical Units | Significance |
| Standard Enthalpy of Formation (gas) | ΔH°f(g) | kJ/mol | Energy released or absorbed upon formation from elements in the gas phase. |
| Standard Gibbs Free Energy of Formation | ΔG°f | kJ/mol | Overall chemical stability and spontaneity of formation under standard conditions.[3] |
| Standard Molar Entropy | S° | J/(mol·K) | Intrinsic molecular disorder and complexity. |
Experimental Determination: Combustion Calorimetry
The most authoritative method for determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[6] The process measures the heat released during complete combustion (ΔH°c), which can then be used to calculate the enthalpy of formation (ΔH°f) via Hess's Law.
Causality of Experimental Design
The core principle is to completely combust a precisely known mass of the sample in an excess of oxygen within a constant-volume container (a "bomb"). The heat evolved is absorbed by the surrounding water bath, and the temperature change is meticulously measured. The system must be calibrated with a substance of known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter. This calibration is a critical self-validating step.
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Step-by-Step Protocol
-
System Calibration:
-
Press a pellet of standard benzoic acid (approx. 1g) and record its mass to ±0.0001g.
-
Mount the pellet in the crucible with a fuse wire in contact.
-
Seal the bomb calorimeter, charge it with high-purity oxygen to ~30 atm, and immerse it in the water-filled calorimeter jacket.
-
Allow the system to reach thermal equilibrium while stirring.
-
Ignite the sample and record the temperature at regular intervals until it returns to a steady rate of change.
-
Calculate the heat capacity of the calorimeter (C_cal) from the known enthalpy of combustion of benzoic acid and the measured temperature rise. Repeat for statistical validation.
-
-
Sample Combustion (2,2,6-trimethylheptan-3-one):
-
Accurately weigh approximately 1g of the liquid ketone sample in a gelatin capsule or other suitable container.
-
Follow the same procedure as for calibration (Steps 1b-1e).
-
-
Calculations:
-
Calculate the total heat evolved (q_total) during sample combustion using the formula: q_total = C_cal * ΔT_exp.
-
Subtract the heat contribution from the fuse wire and/or capsule.
-
Apply Washburn corrections to correct for non-ideal conditions, such as the formation of nitric acid from residual nitrogen in the bomb.[6]
-
The corrected heat corresponds to the change in internal energy of combustion, ΔU°c.
-
Convert ΔU°c to the enthalpy of combustion, ΔH°c, using the relation: ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.
-
Finally, calculate the standard enthalpy of formation (ΔH°f) using Hess's Law with the known ΔH°f values for CO2 and H2O.
-
Combustion Reaction: C10H20O(l) + 14.5 O2(g) → 10 CO2(g) + 10 H2O(l)
Hess's Law Application: ΔH°f(ketone) = [10 * ΔH°f(CO2) + 10 * ΔH°f(H2O)] - ΔH°c(ketone)
Computational Prediction of Thermodynamic Properties
In the absence of experimental data or to corroborate it, ab initio quantum chemical calculations provide a powerful predictive tool.[7][8] Methods like Density Functional Theory (DFT) can accurately predict molecular geometries and energies, from which thermodynamic properties are derived.
Logical Framework of Computational Chemistry
The process involves finding the minimum energy structure of the molecule in the gas phase. A frequency calculation is then performed, which serves two purposes: 1) it confirms the structure is a true minimum (no imaginary frequencies), a crucial self-validation step, and 2) it provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
Computational Workflow for Thermodynamic Prediction
Caption: Computational workflow for predicting thermodynamic properties.
Step-by-Step Computational Protocol
-
Structure Generation:
-
Construct the 3D model of 2,2,6-trimethylheptan-3-one using molecular modeling software.
-
-
Geometry Optimization:
-
Choose a reliable level of theory. A common and cost-effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).
-
Run a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validation: Confirm that the output shows zero imaginary frequencies. The presence of one or more indicates a transition state or a higher-order saddle point, not a true minimum, and the optimization must be redone.
-
Extract the thermal corrections to enthalpy and entropy from the output file.
-
-
Enthalpy of Formation Calculation:
-
To calculate ΔH°f, an atomization or isodesmic reaction approach is required. For the atomization method:
-
Calculate the total enthalpy (H) for the optimized molecule.
-
Calculate the theoretical enthalpy for each constituent atom (10 C, 20 H, 1 O).
-
The atomization energy is: ΔH_atom = [10H(C) + 20H(H) + H(O)] - H(ketone).
-
The calculated ΔH°f is then: ΔH°f(calc) = [10ΔH°f(exp, C) + 20ΔH°f(exp, H) + ΔH°f(exp, O)] - ΔH_atom. Use well-established experimental values for the enthalpies of formation of the gas-phase atoms.
-
-
-
Gibbs Free Energy Calculation:
-
The Gibbs free energy (G) is typically provided directly in the output of the frequency calculation, derived from the relationship G = H - TS. The Gibbs free energy of formation (ΔG°f) can be calculated using a similar atomization scheme as for enthalpy.
-
Conclusion
The thermodynamic stability of 2,2,6-trimethylheptan-3-one is a critical dataset for its application in scientific and industrial contexts. While direct literature values are not available, this guide provides the authoritative, field-proven experimental and computational frameworks required for their determination. The meticulous application of bomb calorimetry provides a direct, empirical measure of the enthalpy of formation. In parallel, modern computational chemistry offers a powerful, predictive, and corroborative route to all key thermodynamic parameters. By following these self-validating protocols, researchers can generate the high-quality, reliable data necessary for advancing their work in drug development and chemical engineering.
References
-
ACS Publications. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]
-
Cheméo. (n.d.). Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 21.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 19.5: Gibbs Free Energy. Retrieved from [Link]
-
CORE. (n.d.). Computational Study of Oxidation Potential Fluctuation of Ketone Molecule. Retrieved from [Link]
-
Emerald Publishing. (2022, December 21). Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. Arab Gulf Journal of Scientific Research. [Link]
-
Journal of the American Chemical Society. (2024, March 4). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. [Link]
-
Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. [Link]
-
Pearson. (n.d.). General Chemistry Study Guide: Enthalpy & Calorimetry. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,6-Trimethylheptan-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. Retrieved from [Link]
-
University of the West Indies at Mona. (2006, March 5). Experiment 22. Determination of enthalpy changes by calorimetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
Sources
- 1. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 2. General Chemistry Study Guide: Enthalpy & Calorimetry | Notes [pearson.com]
- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 4. 16.4 Free Energy - Chemistry 2e | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
